AZ5104
Descripción general
Descripción
AZ5104 es un metabolito de osimertinib, un inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR) de tercera generación. Es conocido por sus potentes efectos inhibitorios tanto en las mutaciones de sensibilización a EGFR como en las resistentes a T790M, lo que lo convierte en un compuesto significativo en el tratamiento del cáncer de pulmón de células no pequeñas .
Aplicaciones Científicas De Investigación
AZ5104 tiene varias aplicaciones de investigación científica:
Química: Se utiliza para estudiar la inhibición de la fosforilación de EGFR y los efectos de los inhibidores de quinasas.
Biología: this compound se utiliza en la investigación que involucra vías de señalización celular, particularmente las relacionadas con EGFR.
Medicina: El compuesto es significativo en el tratamiento del cáncer de pulmón de células no pequeñas, especialmente en casos con mutaciones de EGFR.
Industria: This compound se utiliza en el desarrollo de terapias contra el cáncer dirigidas y en el estudio del metabolismo y la farmacocinética de los fármacos
Mecanismo De Acción
AZ5104 ejerce sus efectos inhibiendo la fosforilación de EGFR. Se une al sitio de unión al ATP del receptor, impidiendo su activación y las vías de señalización subsiguientes. Esta inhibición conduce a la supresión del crecimiento tumoral y la proliferación en líneas celulares con mutaciones de EGFR. Los objetivos moleculares involucrados incluyen EGFR L858R / T790M, EGFR L858R y otras mutaciones de EGFR .
Análisis Bioquímico
Biochemical Properties
AZ5104 acts as an EGFR inhibitor with IC50s of 1, 6, 1, 25, and 7 nM for EGFR L858R/T790M, EGFR L858R, EGFR L861Q, EGFR, and ErbB4, respectively . It inhibits the phosphorylation of kinases downstream of EGFR . It has been found to act as an RORγ agonist at low micromolar concentrations .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In Th17 cells, it downregulates RORγT expression and Th17-related cytokine production via inhibition of SRC-ERK-STAT3 (SRC proto-oncogene - extracellular regulated MAP kinase - signal transducer and activator of transcription 3) .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It occupies the ligand binding domain of the receptor with a significant docking score . It inhibits the phosphorylation of kinases downstream of EGFR, affecting the SRC-ERK-STAT3 signaling pathway .
Temporal Effects in Laboratory Settings
It has been suggested that recovery of phosphorylated EGFR is slower after chronic dosing due to reduced resynthesis .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be effective in shrinking tumors in both C/L858R and C/L+T mice
Metabolic Pathways
This compound is a metabolite of Osimertinib, which is metabolized in the body mainly by the CYP3A enzyme
Transport and Distribution
It has been suggested that the multidrug efflux transporters ABCB1 and ABCG2 transport osimertinib and may influence the oral availability and brain accumulation of osimertinib and this compound .
Métodos De Preparación
AZ5104 se sintetiza como un metabolito desmetilado de osimertinib. La ruta sintética implica la conversión metabólica de osimertinib in vivo. Los métodos de producción industrial para this compound no están ampliamente documentados, pero normalmente se produce a través de las vías metabólicas de osimertinib en modelos preclínicos .
Análisis De Reacciones Químicas
AZ5104 se somete a diversas reacciones químicas, principalmente relacionadas con su interacción con EGFR. Inhibe la fosforilación de EGFR con alta potencia. El compuesto exhibe un margen de selectividad reducido contra EGFR de tipo salvaje en comparación con osimertinib. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen inhibidores de quinasas y líneas celulares específicas que expresan mutaciones de EGFR .
Comparación Con Compuestos Similares
AZ5104 se compara con otros compuestos similares como osimertinib y AZ7550. Si bien this compound tiene una mayor potencia contra EGFR de tipo salvaje, también exhibe un margen de selectividad más bajo en comparación con osimertinib. AZ7550, otro metabolito de osimertinib, tiene una potencia similar pero una vida media más larga, lo que lleva a una mayor acumulación en el cuerpo. Estas diferencias resaltan las propiedades únicas de this compound en términos de potencia y selectividad .
Referencias
Propiedades
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNVEOMHJHBNHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421373-98-9 | |
Record name | N-(2-((2-(Dimethylamino)ethyl)methylamino)-5-((4-(1H-indol-3-yl)-2-pyrimidinyl)amino)-4-methoxyphenyl)-2-propenamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZ-5104 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DWZ6SE1E1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is AZ5104 and how is it related to osimertinib?
A: this compound, also known as N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide, is an active metabolite of the third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) osimertinib. [, , , , ] Osimertinib is metabolized in vivo, primarily by CYP3A enzymes, to produce this compound, which also demonstrates inhibitory activity against EGFR. [, , , , , , ]
Q2: How does this compound interact with EGFR and what are the downstream effects?
A: Like osimertinib, this compound acts as an irreversible inhibitor of EGFR. [, ] It binds to the ATP-binding site of EGFR, particularly targeting EGFR harboring sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation. [, ] This binding inhibits EGFR autophosphorylation and downstream signaling pathways, ultimately leading to reduced cell proliferation and tumor growth in EGFR-driven cancers. [, ]
Q3: What is the structure of this compound?
A3: this compound's chemical structure is N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide. Information regarding its molecular formula, weight, and spectroscopic data may be found in relevant chemical databases or publications.
Q4: How does the structure of this compound influence its activity?
A: While specific SAR (Structure-Activity Relationship) studies focusing solely on this compound may be limited, research on osimertinib and its analogs provides insights. Modifications to the core structure can influence binding affinity to EGFR, metabolic stability, and overall pharmacokinetic properties. [, ]
Q5: How stable is this compound under various conditions?
A: this compound, similar to osimertinib, exhibits stability challenges in specific matrices like plasma. [, ] Research suggests that a Michael addition reaction between the Michael acceptor moiety of this compound and cysteine residues in the plasma matrix contributes to its degradation. []
Q6: Are there any strategies to improve this compound stability in biological samples?
A: Yes, strategies to improve the stability of this compound in plasma have been explored. One approach involves modifying sample preparation procedures to minimize degradation, such as incorporating specific additives or optimizing storage conditions. []
Q7: What is the pharmacokinetic profile of this compound?
A: this compound exhibits a distinct pharmacokinetic profile compared to osimertinib. Studies indicate that it achieves lower systemic exposure (AUC) and peak concentration (Cmax) than osimertinib in both preclinical models and humans. []
Q8: What is the clinical significance of this compound in osimertinib therapy?
A: this compound contributes to the overall efficacy of osimertinib treatment. [, , ] Understanding its pharmacokinetic profile and potential for drug-drug interactions is crucial for optimizing osimertinib therapy. [, ]
Q9: Have any specific analytical methods been developed for this compound quantification?
A: Yes, various analytical methods, primarily utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been developed and validated for quantifying this compound in biological matrices. [, , , ] These methods play a crucial role in pharmacokinetic studies and therapeutic drug monitoring. []
Q10: What is the significance of this compound in understanding resistance mechanisms to EGFR inhibitors?
A: While this compound itself may not be a primary focus in resistance studies, its presence and relative levels alongside osimertinib can provide valuable insights into treatment response and potential resistance mechanisms. [] For instance, the emergence of specific EGFR mutations, like T798I, can confer resistance to certain EGFR inhibitors, highlighting the need for further research and development of next-generation therapies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.